(R)-3-((R)-5-氧代吡咯烷-2-羰基)噻唑烷-4-羧酸

描述

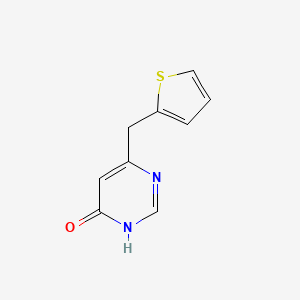

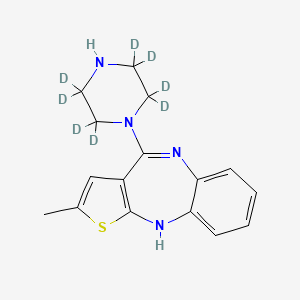

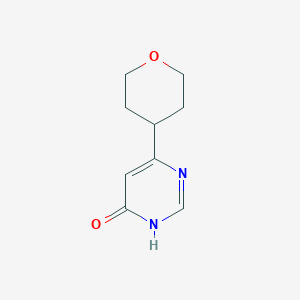

“®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid” is a pharmacophoric motif decorated with supramolecular functionalities . It has been designed for potential interaction with biological targets . The main insights of this work include the correlation of supra functionalities of this compound with its binding ability to proteins leading to the modulation of their structure and bioactivity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new dipeptides, structural analogues of known immunomodulating agents, were prepared by stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline .Molecular Structure Analysis

The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis .Chemical Reactions Analysis

The compound has shown considerable interaction with proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . It efficiently triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .科学研究应用

Neuroprotection

Thiazolidine derivatives have been studied for their neuroprotective effects. They are known to play a significant role in protecting nerve cells from damage caused by inflammatory markers and reactive oxygen species (ROS), which can lead to memory impairment. This is particularly relevant in the context of alcohol-induced neurodegeneration .

Modulation of Protein Structure

Supramolecular functionalities of thiazolidine derivatives like TZT have shown potential in interacting with biological targets, particularly proteins. This interaction can lead to modulation of protein structure and bioactivity, offering promising perspectives in cellular protection from oxidative stress .

Pharmacological Evaluation

New thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated pharmacologically against conditions such as ethanol-induced neurodegeneration and memory impairment. This involves both in silico and experimental approaches to assess their therapeutic potential .

Supramolecular Aggregation Behaviour

Research has been conducted on the supramolecular aggregation behavior of chiral Thiazolidine-4-carboxylic acid derivatives. The studies focus on how hydrogen bonding functionalities, solvent molecules, and crystal lattice influence the formation of molecular assemblies .

Green Synthesis and Pharmacological Activity

Thiazolidines and their derivatives have been reviewed for their synthesis approaches, pharmacological activity, and the benefits of green synthesis methods. These methods emphasize atom economy, cleaner reaction profiles, and catalyst recovery, which are crucial for sustainable scientific practices .

作用机制

Target of Action

The primary targets of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress response and enzymatic reactions .

Mode of Action

The compound interacts with its protein targets, leading to the modulation of their structure and bioactivity . It binds to BSA and BLC with considerable affinity, as indicated by the binding constants . This interaction triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .

Biochemical Pathways

The compound’s interaction with BLC enhances the enzyme’s activity, which plays a key role in the biochemical pathway of oxidative stress response . Both in silico and experimental results suggest that an increased substrate availability could be the reason for enhanced BLC activity .

Result of Action

The compound’s action results in the attenuation of oxidative stress . Treatment with the compound was found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C . This finding was confirmed at a molecular level by PARP cleavage status, demonstrating that the compound inhibits apoptotic cell death induced by oxidative stress .

未来方向

The compound shows potential in the field of cellular protection from oxidative stress . Its ability to modulate protein structure and bioactivity opens up new avenues for research in this area . Further studies could investigate its potential applications in other biological systems and its long-term effects.

属性

IUPAC Name |

(4R)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)N2CSC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493716.png)

![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)

![4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile](/img/structure/B1493734.png)

![2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493736.png)